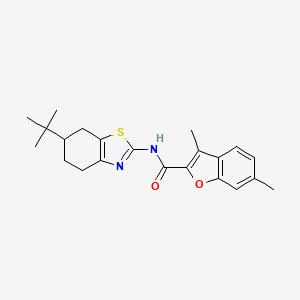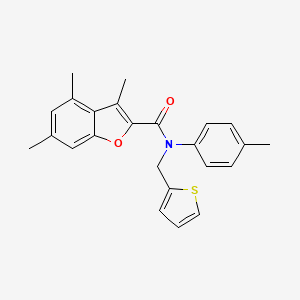![molecular formula C21H22N4O2 B11340241 4-{5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carbaldehyde](/img/structure/B11340241.png)
4-{5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-OXO-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL}PIPERAZINE-1-CARBALDEHYDE is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a quinazoline core, a piperazine ring, and a phenylethenyl group
Preparation Methods
The synthesis of 4-{5-OXO-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL}PIPERAZINE-1-CARBALDEHYDE typically involves multi-step reactions One common synthetic route includes the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazoline coreThe phenylethenyl group is then added via a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
4-{5-OXO-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL}PIPERAZINE-1-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Heck Reaction: As mentioned earlier, the phenylethenyl group is introduced via a Heck reaction, which is a palladium-catalyzed coupling reaction.
Scientific Research Applications
4-{5-OXO-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL}PIPERAZINE-1-CARBALDEHYDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is used as a probe to study various biological pathways and interactions, particularly those involving quinazoline derivatives.
Mechanism of Action
The mechanism of action of 4-{5-OXO-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL}PIPERAZINE-1-CARBALDEHYDE involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound binds to the active site of these enzymes, preventing their activity and thereby inhibiting cancer cell growth .
Comparison with Similar Compounds
Compared to other quinazoline derivatives, 4-{5-OXO-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL}PIPERAZINE-1-CARBALDEHYDE stands out due to its unique combination of functional groups, which confer distinct electronic and steric properties. Similar compounds include:
4-{5-OXO-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL}PIPERAZINE-1-CARBOXYLATE: This compound has a carboxylate group instead of a carbaldehyde group, leading to different reactivity and applications.
5-OXO-7,7-DIMETHYL-5,6,7,8-TETRAHYDRO-4-H-CHROMENE: This compound has a chromene core instead of a quinazoline core, resulting in different electronic properties and applications.
Properties
Molecular Formula |
C21H22N4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-[5-oxo-7-[(E)-2-phenylethenyl]-7,8-dihydro-6H-quinazolin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C21H22N4O2/c26-15-24-8-10-25(11-9-24)21-22-14-18-19(23-21)12-17(13-20(18)27)7-6-16-4-2-1-3-5-16/h1-7,14-15,17H,8-13H2/b7-6+ |
InChI Key |
PKIWWJFZOUWGOX-VOTSOKGWSA-N |
Isomeric SMILES |
C1CN(CCN1C=O)C2=NC=C3C(=N2)CC(CC3=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1C=O)C2=NC=C3C(=N2)CC(CC3=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B11340167.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B11340181.png)
![propan-2-yl {2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}acetate](/img/structure/B11340187.png)
![5-(4-methoxyphenyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11340195.png)
![N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11340200.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide](/img/structure/B11340201.png)


![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-propoxybenzamide](/img/structure/B11340219.png)
![(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B11340227.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11340235.png)
![(4-Benzylpiperidin-1-yl)[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B11340242.png)

![2-[(4-chlorobenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]-N-(pyridin-2-yl)pyrimidine-4-carboxamide](/img/structure/B11340252.png)
